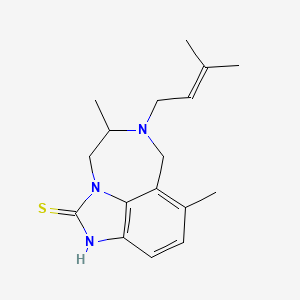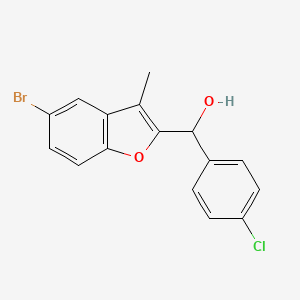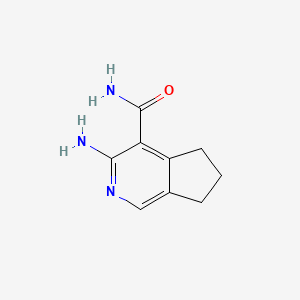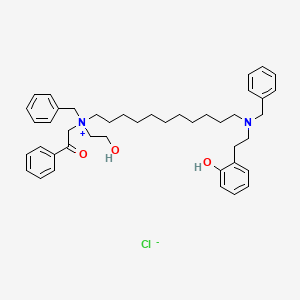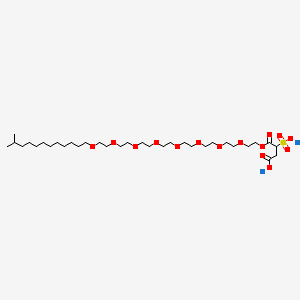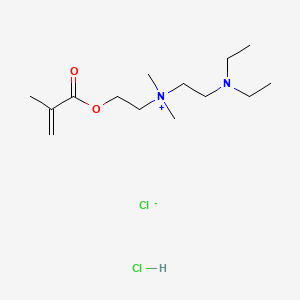
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride is a chemical compound with the molecular formula C14H30Cl2N2O2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves several steps. Typically, the process starts with the reaction of diethylamine with an appropriate alkylating agent to form the diethylaminoethyl intermediate. This intermediate is then reacted with dimethylaminoethyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium iodide
Uniqueness
The uniqueness of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride lies in its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This makes it particularly valuable in certain chemical and biological applications .
Properties
CAS No. |
62470-85-3 |
|---|---|
Molecular Formula |
C14H30Cl2N2O2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-7-15(8-2)9-10-16(5,6)11-12-18-14(17)13(3)4;;/h3,7-12H2,1-2,4-6H3;2*1H/q+1;;/p-1 |
InChI Key |
USPDESVXTPIZKD-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CC[N+](C)(C)CCOC(=O)C(=C)C.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


